molecular formula C15H29NO3Si B8579089 Tert-butyl 4-{1-[(trimethylsilyl)oxy]vinyl}piperidine-1-carboxylate CAS No. 1269429-33-5

Tert-butyl 4-{1-[(trimethylsilyl)oxy]vinyl}piperidine-1-carboxylate

Cat. No. B8579089
M. Wt: 299.48 g/mol
InChI Key: AZJSGQSSXCNQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-{1-[(trimethylsilyl)oxy]vinyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29NO3Si and its molecular weight is 299.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-{1-[(trimethylsilyl)oxy]vinyl}piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-{1-[(trimethylsilyl)oxy]vinyl}piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1269429-33-5

Product Name

Tert-butyl 4-{1-[(trimethylsilyl)oxy]vinyl}piperidine-1-carboxylate

Molecular Formula

C15H29NO3Si

Molecular Weight

299.48 g/mol

IUPAC Name

tert-butyl 4-(1-trimethylsilyloxyethenyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29NO3Si/c1-12(19-20(5,6)7)13-8-10-16(11-9-13)14(17)18-15(2,3)4/h13H,1,8-11H2,2-7H3

InChI Key

AZJSGQSSXCNQHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of LDA in THF (70 mL) under nitrogen atmosphere, cooled to −78° C. via dry ice/acetone bath, was added tert-butyl 4-acetylpiperidine-1-carboxylate (5 g, 22 mmol) in THF (30 mL) dropwise over 30 min. The resulting mixture was stirred for an additional 30 min and then TMSCl (2.81 mL) was added via syringe dropwise over 10 min and the resulting solution stirred for 1 h at −78° C. Quench with saturated sodium bicarbonate (300 mL) and extracted with ether (2×200 mL). Combined the organics, wash with brine, dry over sodium sulfate, filter, and concentrate under vacuum. The compound obtained (6.0 g, 92%) was used for the next reaction without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.81 mL
Type
reactant
Reaction Step Three

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